N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9(14(21)16-11-7-15-18(2)8-11)19-13(20)6-10-4-3-5-12(10)17-19/h6-9H,3-5H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUQIVWSHVJNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)C)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antiviral effects, and other pharmacological applications based on recent studies and findings.
Chemical Structure
The compound's structure can be broken down into two significant components:
- Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
- Cyclopenta[c]pyridazine core : This fused ring system may contribute to the compound's unique pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential of compounds with similar pyrazole structures in inhibiting various cancer cell lines. For instance:
- Cell Proliferation Inhibition : Compounds with pyrazole derivatives have shown significant inhibition of cell proliferation in several cancer types. One study reported an IC50 value of 9 μM against A549 human lung cancer cells when treated with related heterocyclic compounds .
- Mechanism of Action : The anticancer activity is often linked to the induction of cell cycle arrest and apoptosis. For example, compounds that inhibit anchorage-independent growth have been identified, suggesting a potential mechanism for tumor suppression .
Antiviral Activity
The pyrazole derivatives are also being investigated for their antiviral properties:
- Inhibition of Viral Replication : Some studies indicate that pyrazole-based compounds can inhibit the replication of viruses such as hepatitis C and herpes simplex virus (HSV) at concentrations as low as 0.20 μM . This suggests that our compound may possess similar antiviral efficacy.
Case Studies and Research Findings
| Study | Compound | Cell Line/Target | IC50/Activity |
|---|---|---|---|
| Study 1 | N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo...) | A549 (Lung Cancer) | IC50 = 9 μM |
| Study 2 | Related Pyrazole Derivative | HepG2 (Liver Cancer) | GI50 = 0.25 μM |
| Study 3 | Pyrazolo[3,4-d]pyrimidine | HSV Inhibition | IC50 = 0.20 μM |
Pharmacological Implications
The biological activities of N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo...) suggest several pharmacological implications:
- Cancer Therapy : The ability to inhibit tumor growth positions this compound as a candidate for further development in cancer therapies.
- Antiviral Treatments : Its potential antiviral properties could be explored for developing treatments against viral infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes two tetrahydroimidazo[1,2-a]pyridine derivatives, 1l and 2d , which serve as structural analogs for comparison. While these compounds share fused bicyclic systems and heteroatom-rich cores with the target molecule, key differences in ring systems, substituents, and functional groups influence their properties.
Structural Comparison
Key Observations :
- The propanamide linker in the target compound introduces hydrogen-bonding capabilities, whereas 1l and 2d rely on nitro and cyano groups for polarity .
Physical Properties
| Property | Target Compound | Compound 1l | Compound 2d |
|---|---|---|---|
| Molecular Weight | Not reported | 574.55 g/mol | 560.56 g/mol |
| Melting Point | Not reported | 243–245°C | 215–217°C |
| Yield | Not reported | 51% | 55% |
Implications :
- The higher melting points of 1l and 2d (215–245°C) suggest strong intermolecular interactions (e.g., dipole-dipole, π-stacking) due to nitro and ester groups. The target compound’s amide group may similarly contribute to high thermal stability.
Spectroscopic and Analytical Data
NMR and IR Features:
- Target Compound: Expected signals include pyridazinone carbonyl (¹³C NMR ~170 ppm), pyrazole protons (¹H NMR ~7.5–8.0 ppm), and amide N–H stretch (IR ~3300 cm⁻¹).
- Compound 1l :
- Compound 2d :
Mass Spectrometry:
Research Findings and Implications
- Functional Group Impact : The amide group in the target compound may enhance solubility compared to the ester-dominated 1l and 2d , which could influence bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
